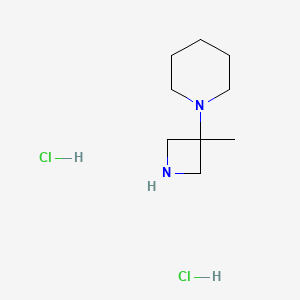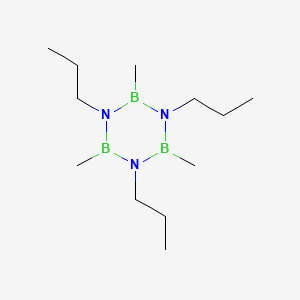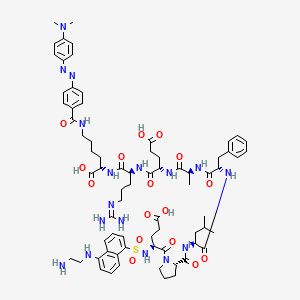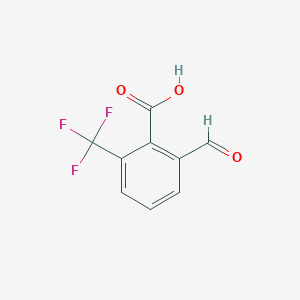
H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA is a synthetic peptide composed of the amino acids arginine, lysine, glycine, aspartic acid, isoleucine, lysine, serine, and tyrosine, with a para-nitroaniline (pNA) group attached to the tyrosine residue. This peptide is often used in biochemical research, particularly in studies involving enzyme kinetics and substrate specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: The protecting groups on the amino acids, such as fluorenylmethyloxycarbonyl (Fmoc), are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA), which also removes any remaining side-chain protecting groups.
Industrial Production Methods
In an industrial setting, the synthesis of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform the coupling and deprotection steps.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Lyophilization: The purified peptide is lyophilized to obtain it in a dry, stable form.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA: can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions.
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The para-nitroaniline group can be reduced to para-phenylenediamine under reducing conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or chymotrypsin, or chemical reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Dityrosine or other oxidized tyrosine derivatives.
Reduction: Para-phenylenediamine and the corresponding reduced peptide.
Scientific Research Applications
H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA: is widely used in scientific research due to its versatility and specificity. Some applications include:
Enzyme Kinetics: Used as a substrate to study the activity and specificity of proteolytic enzymes.
Biological Assays: Employed in assays to measure enzyme activity, particularly in the study of serine proteases.
Drug Development: Utilized in the screening of potential inhibitors for proteolytic enzymes, aiding in the development of therapeutic agents.
Biochemical Research: Serves as a model peptide for studying peptide-protein interactions and peptide stability.
Mechanism of Action
The mechanism of action of H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA involves its interaction with proteolytic enzymes. The peptide serves as a substrate, and the enzyme cleaves the peptide bonds, releasing the para-nitroaniline group. The release of para-nitroaniline can be monitored spectrophotometrically, providing a measure of enzyme activity. The molecular targets include serine proteases, which recognize and cleave specific peptide sequences.
Comparison with Similar Compounds
**H-Arg-Lys-Gly-Asp-Ile-Lys-Ser
Properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-3-hydroxy-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H75N15O14/c1-3-27(2)40(62-45(73)36(24-39(67)68)57-38(66)25-55-42(70)33(10-4-6-20-49)58-41(69)32(51)9-8-22-54-48(52)53)47(75)59-34(11-5-7-21-50)43(71)61-37(26-64)46(74)60-35(23-28-12-18-31(65)19-13-28)44(72)56-29-14-16-30(17-15-29)63(76)77/h12-19,27,32-37,40,64-65H,3-11,20-26,49-51H2,1-2H3,(H,55,70)(H,56,72)(H,57,66)(H,58,69)(H,59,75)(H,60,74)(H,61,71)(H,62,73)(H,67,68)(H4,52,53,54)/t27-,32-,33-,34-,35-,36-,37-,40-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPQCXYGDVZLBP-HYKDUXJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H75N15O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1086.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,7-Dibromo-5,6-bis((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1495710.png)



![(R)-Methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-(trimethylsilyloxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1495736.png)




![Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate](/img/structure/B1495756.png)

![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1495764.png)
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-7-aminoheptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1495766.png)

